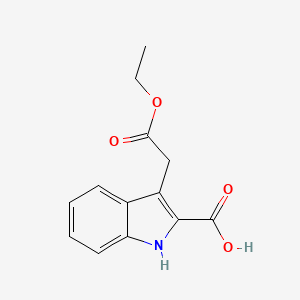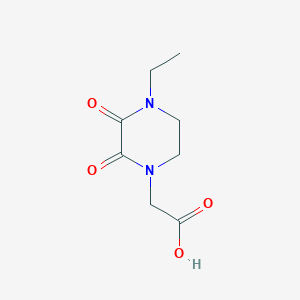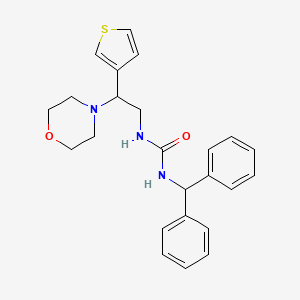
2-(6-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(6-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole” is a complex organic molecule. It contains a benzimidazole core, which is a fused aromatic ring structure consisting of benzene and imidazole. The molecule also has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms .
Molecular Structure Analysis
The presence of the benzimidazole and pyridine rings in the molecule suggests that it may have interesting electronic properties. The nitrogen atoms in these rings are capable of donating electron density, which can have a significant effect on the reactivity of the molecule. The trifluoromethyl group is highly electronegative, which means it will draw electron density towards itself, potentially making the molecule more reactive .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzimidazole and pyridine rings, as well as the trifluoromethyl group. It could potentially undergo a variety of reactions, including nucleophilic substitution reactions at the chloro group, or electrophilic aromatic substitution reactions on the benzimidazole or pyridine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole and pyridine rings could contribute to its stability and solubility, while the trifluoromethyl group could affect its polarity and reactivity .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds : This compound is involved in the synthesis of various heterocyclic compounds, such as pyrimido[1,6-a]benzimidazoles, which have potential as antimicrobial agents (Badawey et al., 1989).
Medicinal Chemistry and Materials Chemistry : The compound is of interest in both medicinal and materials chemistry due to properties like solubility and fluorescence. It's related to the antibiotic drug Rifaximin, which contains a similar heteroaromatic core (Masters et al., 2011).
Construction of Novel Heterocyclic Systems : It serves as an intermediate in constructing various heterocyclic systems linked to certain moieties, showing potential for antimicrobial and anticancer activities (Ibrahim et al., 2022).
Chemistry and Properties of Benzimidazole Compounds : Research reviews the preparation procedures, properties, and biological activities of compounds containing benzimidazole, which can help identify potential areas of interest in this field (Boča et al., 2011).
Catalytic Applications : Derivatives of this compound are used in the synthesis of catalysts for applications like the transfer hydrogenation of ketones, enhancing catalytic activity (Du et al., 2014).
Synthesis of Biologically Active Compounds : It's also involved in the synthesis of compounds exhibiting DNA-topoisomerase I inhibitory activity, which is significant in the development of therapeutic agents (Zanatta et al., 2006).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the nicotinic acetylcholine receptors in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses, and their disruption can lead to paralysis and death in insects .
Mode of Action
This compound acts by interfering with the transmission of stimuli in the insect nervous system . Specifically, it causes a blockage of the nicotinergic neuronal pathway . By blocking nicotinic acetylcholine receptors, the compound prevents acetylcholine from transmitting impulses between nerves, resulting in the insect’s paralysis and eventual death .
Biochemical Pathways
The compound affects the nicotinergic neuronal pathway , a critical biochemical pathway in insects . This pathway is involved in the transmission of nerve impulses. When this pathway is blocked, the normal functioning of the insect’s nervous system is disrupted, leading to paralysis and death .
Pharmacokinetics
As a systemic insecticide, it is likely to be absorbed and distributed throughout the insect’s body to exert its toxic effects .
Result of Action
The primary result of the compound’s action is the paralysis and eventual death of insects . By blocking the transmission of nerve impulses, the compound disrupts the normal functioning of the insect’s nervous system, leading to paralysis. If the blockage persists, the insect eventually dies .
Propiedades
IUPAC Name |
2-(6-chloropyridin-3-yl)-1-propan-2-yl-5-(trifluoromethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3/c1-9(2)23-13-5-4-11(16(18,19)20)7-12(13)22-15(23)10-3-6-14(17)21-8-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCAMOXNFHVIKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C(F)(F)F)N=C1C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid](/img/structure/B2803381.png)


![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2803386.png)
![Ethyl 5-(4-isopropoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803387.png)
![1-(4-methylpiperazin-1-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2803389.png)
![3-(4-chlorophenyl)-4-methyl-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2803390.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2803391.png)
![4,7-Dimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2803394.png)
![2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}-3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazole](/img/structure/B2803395.png)

![2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2803401.png)

![N-(1-cyanocyclohexyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2803403.png)